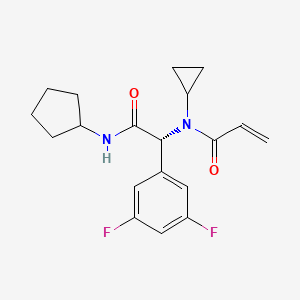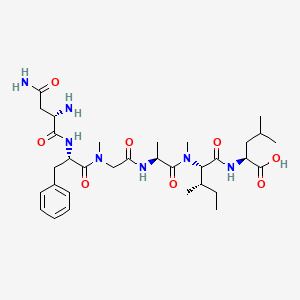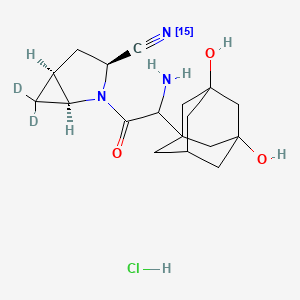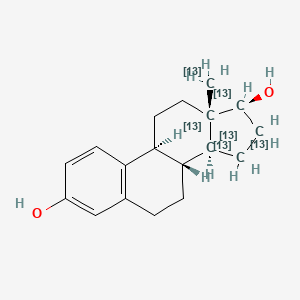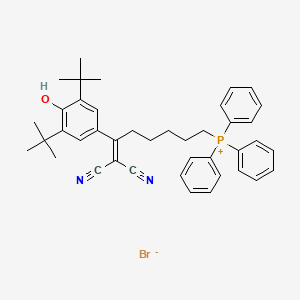
SF-C5-Tpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SF-C5-Tpp is a potent mitochondria-targeted protonophoric uncoupler. It has significant proton transfer activity on model planar bilayer lipid membranes and inhibits the growth of Bacillus subtilis with a minimum inhibitory concentration of 2 micromolar . This compound is particularly notable for its ability to disrupt mitochondrial function, making it a valuable tool in scientific research.
Vorbereitungsmethoden
The synthesis of SF-C5-Tpp involves the condensation of a ketophenol with malononitrile via the Knoevenagel reaction . This reaction yields a triphenylphosphonium-linked derivative of 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile. The synthetic route includes the following steps:
Condensation Reaction: A ketophenol is condensed with malononitrile in the presence of a base to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
SF-C5-Tpp undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: this compound can undergo substitution reactions, particularly involving the triphenylphosphonium group.
Common reagents and conditions used in these reactions include bases for the Knoevenagel condensation and various oxidizing or reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
SF-C5-Tpp has a wide range of scientific research applications:
Wirkmechanismus
SF-C5-Tpp exerts its effects by targeting mitochondria and acting as a protonophoric uncoupler . This means that it facilitates the transfer of protons across the mitochondrial membrane, disrupting the proton gradient and collapsing the membrane potential. This action leads to the inhibition of ATP synthesis and affects various cellular processes. The molecular targets of this compound include components of the mitochondrial electron transport chain and the mitochondrial membrane itself .
Vergleich Mit ähnlichen Verbindungen
SF-C5-Tpp is compared with other similar compounds, such as:
SF6847: Another potent mitochondrial uncoupler with a similar structure but different linker length.
2,4-Dinitrophenol (DNP): A well-known uncoupler with a different mechanism of action and higher toxicity.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): Another mitochondrial uncoupler with different chemical properties and applications.
This compound is unique due to its specific structure, which includes a pentamethylene linker between the uncoupling moiety and the triphenylphosphonium group. This structure provides it with significant proton transfer activity and relatively low toxicity compared to other uncouplers .
Eigenschaften
Molekularformel |
C41H46BrN2OP |
|---|---|
Molekulargewicht |
693.7 g/mol |
IUPAC-Name |
[7,7-dicyano-6-(3,5-ditert-butyl-4-hydroxyphenyl)hept-6-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C41H45N2OP.BrH/c1-40(2,3)37-27-31(28-38(39(37)44)41(4,5)6)36(32(29-42)30-43)25-17-10-18-26-45(33-19-11-7-12-20-33,34-21-13-8-14-22-34)35-23-15-9-16-24-35;/h7-9,11-16,19-24,27-28H,10,17-18,25-26H2,1-6H3;1H |
InChI-Schlüssel |
DOTBICINKCYPFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


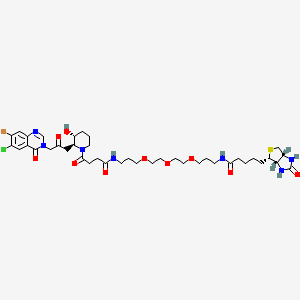
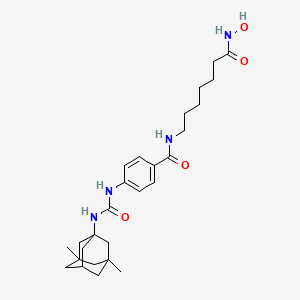
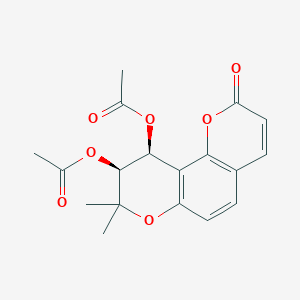
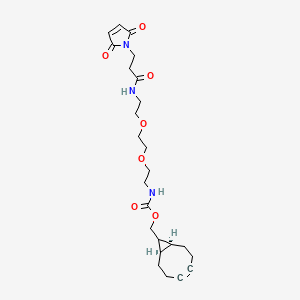

![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)
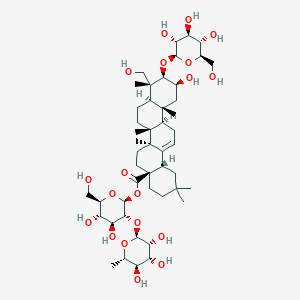
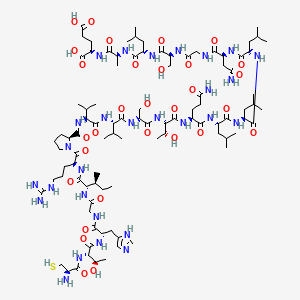
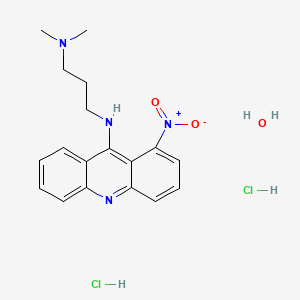
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
